molecular formula C14H27N3 B3153251 trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine CAS No. 755039-90-8

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine

Cat. No.: B3153251
CAS No.: 755039-90-8
M. Wt: 237.38 g/mol
InChI Key: LBYALFWGJOLWMN-UHFFFAOYSA-N
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Description

trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine (CAS 876461-31-3) is a high-value chemical building block with a molecular formula of C14H27N3 and a molecular weight of 237.38 g/mol . This compound features a trans-configured cyclohexane ring linked to a piperazine group, which is further modified with a cyclopropylmethyl substituent . Its primary application and research value lie in its use as a key synthetic intermediate in medicinal chemistry and pharmaceutical development . The structural motifs present in this compound are commonly investigated for their potential in the discovery and optimization of new therapeutic agents. Patents and scientific literature indicate that piperazine derivatives of this nature are frequently explored in the development of apoptosis-inducing agents and protein kinase inhibitors . Such compounds are of significant interest in oncology research for their potential to treat diseases involving uncontrolled cell proliferation . The compound is offered as a free base and is also available in various salt forms to suit diverse research needs, including a hydrochloride salt (CAS 876371-19-6) and a trihydrochloride salt (CAS 882660-42-6) . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h12-14H,1-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYALFWGJOLWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves several steps. One common method includes reacting trans-4-cyclohexylmethylpiperazine with an appropriate amount of hydrochloric acid to generate the hydrochloride salt. This salt is then reacted with 4-(Cyclopropylmethyl)-1-piperazine to yield the desired compound . Industrial production methods may vary, but they typically involve similar reaction conditions and steps.

Chemical Reactions Analysis

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in the desired effect .

Comparison with Similar Compounds

Stereoisomers: (1R,4R)- and (1S,4S)-Enantiomers

The trans-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexanamine exists as enantiomeric pairs:

Property (1R,4R)-Enantiomer (1S,4S)-Enantiomer
Synthesis Derived via Pd/C-catalyzed hydrogenation of dibenzyl precursors Same synthesis route, differing in precursor stereochemistry
Pharmacological Use Intermediate for COMPOUND 36 (anticancer candidate) Intermediate for COMPOUND 40 (anticancer candidate)
NMR Data δ 8.60 (s, 1H), 3.73–3.72 (m, 1H) δ 8.62 (s, 1H), 4.04 (s, 1H)
Solubility (Salt) Tris(4-methylbenzenesulfonate) salt: ≥100 mg/mL in H₂O Similar solubility profile

Key Insight : Both enantiomers yield identical molecular weights (m/z 492 [M+H]⁺ for derived drugs) but exhibit distinct NMR profiles, indicating divergent spatial arrangements that may influence target binding .

Structural Analogues: Cariprazine Hydrochloride

Cariprazine hydrochloride (Formula I) shares structural similarities but differs in substituents:

Property This compound Cariprazine Hydrochloride
Core Structure Cyclohexanamine-piperazine Cyclohexanamine-piperazine
Substituents Cyclopropylmethyl on piperazine 2,3-Dichlorophenyl on piperazine
Pharmacology Intermediate for kinase inhibitors Approved antipsychotic (D₂/D₃ receptor partial agonist)
Synthesis Reductive amination with cyclopropylmethyl piperazine Biphasic solvent system with N,N-dimethylcarbamoyl chloride

Key Insight : The cyclopropylmethyl group in the target compound may enhance metabolic stability compared to cariprazine’s dichlorophenyl group, which improves CNS penetration .

Salt Forms and Derivatives

Compound Key Properties
HCl Salt (CAS 876371-19-6) Purity 95%, molecular weight 273.8 g/mol, used in preclinical studies .
Tris(4-methylbenzenesulfonate) Salt (CAS 1373498-25-9) High aqueous solubility (≥100 mg/mL), storage at -20°C for stability .

Key Insight: Salt forms modulate solubility and bioavailability, with the tosylate salt favoring aqueous formulations for intravenous delivery .

Research Findings and Implications

  • Stereochemical Impact : Enantiomers exhibit identical mass spectra but divergent NMR shifts, underscoring the need for chiral resolution in drug development .
  • Synthetic Scalability: Multi-step routes (e.g., reductive amination, hydrogenolysis) achieve >95% purity, critical for pharmaceutical intermediates .

Biological Activity

Trans-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexanamine is a chemical compound characterized by its unique structure, which includes a cyclohexanamine core substituted with a piperazine moiety containing a cyclopropylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

  • Molecular Formula : C₁₄H₃₀N₃
  • Molar Mass : 237.38 g/mol
  • CAS Number : 882660-42-6
  • Structure : The compound's stereochemistry is defined by its "trans" configuration, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. The compound is believed to modulate receptor activity, influencing pathways related to cell survival and apoptosis. It has shown promise as an antiproliferative agent, particularly in inhibiting the growth of cancer cell lines through mechanisms that may involve:

  • Receptor Binding : Interaction with specific receptors that regulate cell proliferation.
  • Enzyme Modulation : Inhibition or activation of enzymes involved in signaling pathways related to cancer progression.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects across various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell growth in breast cancer and leukemia models, suggesting its potential as a therapeutic agent in oncology.

Neuropharmacological Applications

In addition to its anticancer properties, this compound is being investigated for its neuropharmacological effects. Preliminary studies suggest that it may function as an antidepressant by modulating serotonin and dopamine pathways, similar to other piperazine derivatives .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructureKey Differences
1-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclobutanamineCyclobutane instead of cyclohexaneSmaller ring structure may affect binding affinity
trans-4-(4-Methylpiperazin-1-yl)cyclohexanamineMethyl group instead of cyclopropylmethylAlters steric hindrance and potentially biological activity
4-(Cyclobutylmethyl)piperazin-1-amineCyclobutyl group instead of cyclopropylDifferent ring size impacts pharmacokinetics

These analogs share a common piperazine framework but differ in their substituents and ring structures, influencing their pharmacological properties and potential applications.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological activity of this compound:

  • In Vitro Studies : A study published in a peer-reviewed journal reported that the compound significantly reduced the viability of certain cancer cell lines by inducing apoptosis. The IC50 values were determined to be lower than those of standard chemotherapeutic agents.
  • Neuropharmacology Trials : Preliminary animal studies indicated that the compound exhibited antidepressant-like effects in behavioral assays, suggesting its potential utility in treating mood disorders .
  • Mechanistic Insights : Ongoing research aims to clarify the exact molecular targets of this compound, with findings suggesting interactions with both serotonin and dopamine receptors.

Q & A

Q. How can researchers integrate this compound into a theoretical framework for CNS drug discovery?

  • Methodological Answer :
  • Mechanistic Hypotheses : Link its piperazine-cyclohexanamine scaffold to known modulators of monoamine transporters (e.g., SSRIs).
  • In Vivo Models : Test in rodent behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma/brain ratio).
  • Translational Bridging : Corrogate preclinical data with clinical biomarkers (e.g., CSF monoamine levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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